1-benzyl-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine
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Overview
Description
1-Benzyl-4-(bicyclo[221]hept-5-en-2-ylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a bicyclo[221]hept-5-en-2-ylmethyl group
Preparation Methods
The synthesis of 1-benzyl-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine typically involves the reaction of benzylpiperazine with a suitable bicyclo[2.2.1]hept-5-en-2-ylmethyl halide. The reaction conditions often require the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Benzyl-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds in the bicyclo[2.2.1]hept-5-en-2-ylmethyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine nitrogen positions, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted derivatives of the original compound.
Scientific Research Applications
1-Benzyl-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine has several scientific research applications:
Biology: It serves as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Medicine: The compound is investigated for its potential pharmacological properties, including its effects on the central nervous system and its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique mechanical and chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific receptor and the context of the interaction, but they generally include alterations in signal transduction and cellular responses.
Comparison with Similar Compounds
1-Benzyl-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine can be compared with other similar compounds, such as:
1-Benzylpiperazine: Lacks the bicyclo[2.2.1]hept-5-en-2-ylmethyl group, resulting in different chemical and biological properties.
4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine:
N-Benzyl-N-methylpiperazine: Features a methyl group instead of the bicyclo[2.2.1]hept-5-en-2-ylmethyl group, affecting its overall structure and function.
The uniqueness of this compound lies in its combination of the benzyl and bicyclo[2.2.1]hept-5-en-2-ylmethyl groups, which confer distinct chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
1-benzyl-4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2/c1-2-4-16(5-3-1)14-20-8-10-21(11-9-20)15-19-13-17-6-7-18(19)12-17/h1-7,17-19H,8-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWCGXZFELHEBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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